molecular formula C6H13NO2S B1593951 alpha-Methyl-DL-methionine CAS No. 2749-07-7

alpha-Methyl-DL-methionine

Cat. No. B1593951
CAS RN: 2749-07-7
M. Wt: 163.24 g/mol
InChI Key: ZYVMPHJZWXIFDQ-UHFFFAOYSA-N
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Description

Alpha-Methyl-DL-methionine, also known as DL-2-Amino-4-methylthiobutanoic acid (DL-AMTB), is a non-proteinogenic amino acid that has been widely studied for its potential benefits in animal nutrition and human health. It is a sulfur-containing compound that is structurally similar to methionine, an essential amino acid.

Scientific Research Applications

Methionine Metabolism and Cancer Research

Methionine is critical in mammalian metabolism, with roles in protein synthesis, DNA methylation, and polyamine synthesis. Methionine restriction is an important strategy in cancer growth control, especially in cancers dependent on methionine for survival and proliferation. Methionine dependence in cancer could result from defects in the methionine de novo and salvage pathways. Nutritional strategies like vegan diets, low in methionine, and the development of methioninase to deplete circulating levels of methionine, may limit cancer growth. This has led to clinical studies combining nutritional methionine restriction and methioninase with chemotherapy regimens (Cavuoto & Fenech, 2012).

Comparative Bioefficacy in Animal Nutrition

In animal nutrition, alpha-Methyl-DL-methionine's bioefficacy is compared with other methionine sources like DL-2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DLM). Studies have focused on their relative bioefficacy (RBE), using models to estimate RBE of HMTBA and DLM, highlighting controversies due to the misapplication of regression techniques. These studies suggest that separate plateau models should be used for a valid comparison, which could influence dietary strategies for animal nutrition (Kratzer & Littell, 2006).

Genetic and Epigenetic Regulation

Methionine and S-adenosylmethionine (SAM) play essential roles in metabolic pathways that regulate plant growth and development. The methionine salvage cycle is significant in managing MTA (5'-methylthioadenosine) levels, which could inhibit ethylene, nicotianamine, and polyamine biosynthesis. This highlights the critical balance maintained by methionine and SAM in the metabolic pathways (Sauter et al., 2013).

Nutritional and Physiological Functions

Alpha-Methyl-DL-methionine's roles extend to nutritional and physiological functions in livestock, where it is part of the diet formulations to optimize performance criteria such as body weight gains and feed conversion ratios. It is considered a functional amino acid, involved in regulating key metabolic pathways to improve the health and production parameters of animals. Research into its optimal levels for immune competence and performance enhancement in poultry and other livestock is ongoing, indicating its broad application spectrum in animal health and nutrition (Eklund et al., 2005).

properties

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVMPHJZWXIFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-DL-methionine

CAS RN

2749-07-7
Record name 2-Methyl-DL-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-DL-METHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Calderón, LM Martinez, J Mora - Journal of bacteriology, 1990 - Am Soc Microbiol
… mutant strain that synthesizes only the GS alpha monomer and lacks the GS beta monomer and selected for growth in minimal medium in the presence of alpha-methyl-DL-methionine-…
Number of citations: 12 journals.asm.org
Y Asato - 1969 - search.proquest.com
Inactivation studies on Anacystis nidulans were performed using UV irradiation and nitrosoguanidine. UV irradiation had no effect when the treated culture was first incubated in the light…
Number of citations: 2 search.proquest.com
D Schomburg, D Stephan - Enzyme Handbook 13: Class 2.5-EC 2.7 …, 1997 - Springer
… -5'yl imidodiphosphate (the imidotriphosphate formed is not hydrolyzed) [18], following compounds can substitute for methionine: selenomethionine [8, 9], alpha-methyl-DLmethionine [9]…
Number of citations: 0 link.springer.com

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